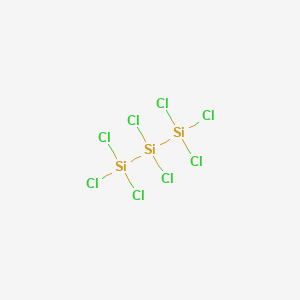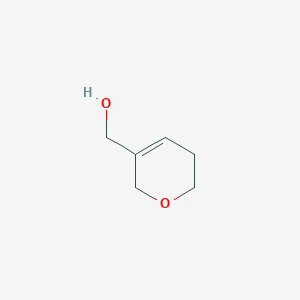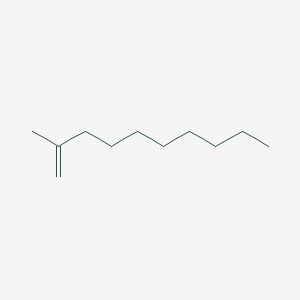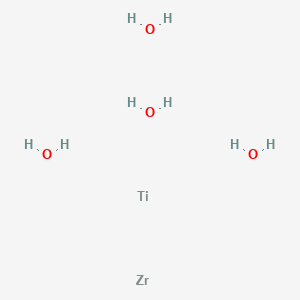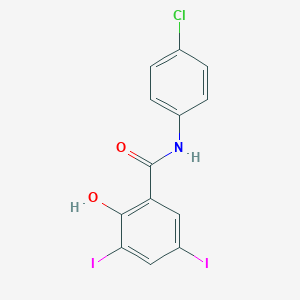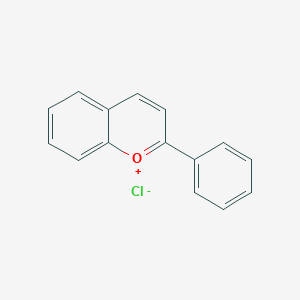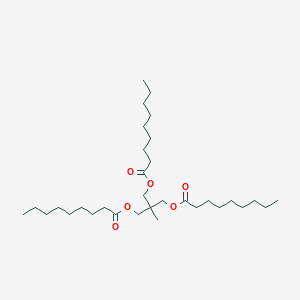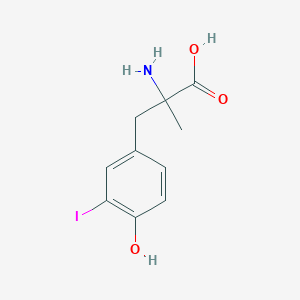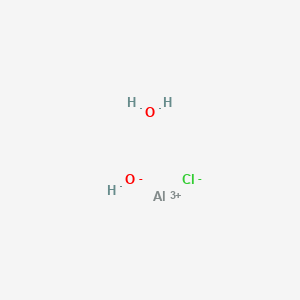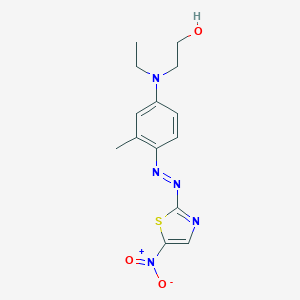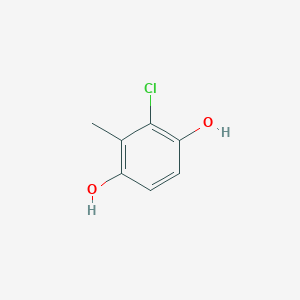
2-Chloro-3-methylbenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methylbenzene-1,4-diol (CMBD) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. CMBD is a derivative of hydroquinone, which is widely used in the production of photographic developers, antioxidants, and polymerization inhibitors. However, CMBD has unique properties that make it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-methylbenzene-1,4-diol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the induction of apoptosis. 2-Chloro-3-methylbenzene-1,4-diol has been shown to increase the levels of intracellular ROS, which can lead to oxidative stress and cell death. Additionally, 2-Chloro-3-methylbenzene-1,4-diol has been shown to activate the caspase pathway, which is involved in the regulation of apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-3-methylbenzene-1,4-diol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin. Additionally, 2-Chloro-3-methylbenzene-1,4-diol has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-3-methylbenzene-1,4-diol in lab experiments is its relatively simple synthesis method. Additionally, 2-Chloro-3-methylbenzene-1,4-diol has been shown to have a range of potential applications, making it a versatile compound for research. However, one limitation of using 2-Chloro-3-methylbenzene-1,4-diol is its potential toxicity. Studies have shown that 2-Chloro-3-methylbenzene-1,4-diol can be toxic to certain cell types at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-3-methylbenzene-1,4-diol. One area of interest is its potential use in cancer therapy. Further studies are needed to fully understand the mechanism of action of 2-Chloro-3-methylbenzene-1,4-diol and to determine its efficacy in vivo. Additionally, 2-Chloro-3-methylbenzene-1,4-diol may have applications in the development of new antimicrobial agents or as a potential treatment for inflammatory conditions. Further research is needed to fully explore these potential applications.
Métodos De Síntesis
The synthesis of 2-Chloro-3-methylbenzene-1,4-diol involves the reaction of 3-chloro-4-methylphenol with sodium hydroxide and sodium hypochlorite. The reaction proceeds through a series of steps, including oxidation, chlorination, and deprotonation. The resulting product is a white crystalline solid with a melting point of 171-173 °C.
Aplicaciones Científicas De Investigación
2-Chloro-3-methylbenzene-1,4-diol has been studied for its potential use as an antioxidant and antimicrobial agent. It has been shown to have strong radical scavenging activity and can inhibit the growth of various bacteria and fungi. Additionally, 2-Chloro-3-methylbenzene-1,4-diol has been investigated for its potential use in cancer therapy. Studies have shown that 2-Chloro-3-methylbenzene-1,4-diol can induce apoptosis (programmed cell death) in cancer cells, making it a potential chemotherapeutic agent.
Propiedades
Número CAS |
10551-38-9 |
|---|---|
Nombre del producto |
2-Chloro-3-methylbenzene-1,4-diol |
Fórmula molecular |
C7H7ClO2 |
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
2-chloro-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C7H7ClO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3,9-10H,1H3 |
Clave InChI |
GKQZDIPRXDPUTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)O)O |
SMILES canónico |
CC1=C(C=CC(=C1Cl)O)O |
Sinónimos |
Hydroquinone, 2-chloro-3-methyl- (7CI,8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



